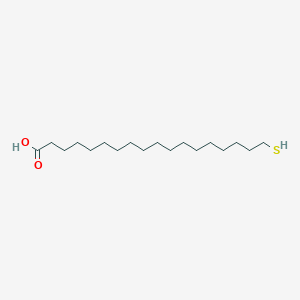

18-mercaptooctadecanoic acid

Description

Properties

IUPAC Name |

18-sulfanyloctadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2S/c19-18(20)16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-21/h21H,1-17H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGROEQKMLQQEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCC(=O)O)CCCCCCCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415559 | |

| Record name | Octadecanoic acid, 18-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600730-11-8 | |

| Record name | Octadecanoic acid, 18-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Derivatization Strategies of 18 Mercaptooctadecanoic Acid

Established Synthetic Methodologies for 18-Mercaptooctadecanoic Acid Production

The production of this compound can be achieved through several synthetic pathways, each offering distinct advantages. The most common approaches involve the transformation of a functionalized C18 fatty acid precursor.

Thiolation of Octadecanoic Acid Derivatives

A prevalent and direct method for synthesizing this compound involves the nucleophilic substitution of a terminal halide on an octadecanoic acid derivative with a sulfur-containing nucleophile. The most common precursor for this route is 18-bromooctadecanoic acid.

The general reaction scheme involves two main steps:

Reaction with a Thiolating Agent: 18-bromooctadecanoic acid is treated with a thiolation agent. A common and effective agent is thiourea (B124793). This reaction forms an isothiouronium salt intermediate.

Hydrolysis: The intermediate is then hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide (B78521) or potassium hydroxide), to cleave the C-S bond of the intermediate and liberate the free thiol. Subsequent acidification protonates the carboxylate and thiol groups, yielding the final product.

| Step | Reagents | Conditions | Purpose |

| 1. Thiolation | 18-bromooctadecanoic acid, Thiourea | Ethanolic solution, Reflux | Formation of S-(17-carboxyheptadecyl)isothiouronium bromide intermediate. |

| 2. Hydrolysis | Isothiouronium intermediate, Aqueous NaOH or KOH | Reflux, followed by acidification (e.g., HCl) | Cleavage of the intermediate to form the sodium salt of the thiol, followed by protonation to yield the final product. |

This method is widely adopted due to the commercial availability of the bromo-acid precursor and the high efficiency of the substitution and hydrolysis steps.

Radical Addition Approaches for Mercaptoalkanoic Acids

Radical-based methods, particularly the anti-Markovnikov radical addition of a thiol to a terminal alkene, provide another versatile route to mercaptoalkanoic acids. For the synthesis of this compound, this would typically involve the addition of a small thiol-containing molecule (like thioacetic acid) to an ω-unsaturated fatty acid, such as 17-octadecenoic acid.

The process is generally initiated by a radical initiator (e.g., azobisisobutyronitrile, AIBN) or by UV light. The reaction proceeds as follows:

Initiation: The radical initiator generates a thiyl radical from the thiolating agent (e.g., thioacetic acid).

Propagation: The thiyl radical adds to the terminal carbon of the double bond of the unsaturated fatty acid. This results in a carbon-centered radical at the C-17 position, which then abstracts a hydrogen atom from another molecule of the thiolating agent, propagating the radical chain and forming the S-acetyl protected product.

Deprotection: The resulting thioester is then hydrolyzed (typically with an acid or base catalyst) to yield the final this compound.

This approach is valuable for its high regioselectivity and tolerance of various functional groups.

Esterification and Subsequent Thiol-Generating Routes

To prevent side reactions involving the carboxylic acid group during the thiolation step, a protection strategy is often employed. This route involves the initial protection of the carboxylic acid, followed by introduction of the thiol group and subsequent deprotection.

The typical sequence is:

Esterification: The carboxylic acid of a precursor like 18-bromooctadecanoic acid is converted to an ester (e.g., a methyl or ethyl ester) by reacting it with the corresponding alcohol under acidic conditions (e.g., using sulfuric acid or p-toluenesulfonic acid).

Thiolation: The bromo-ester is then converted to a thiol-ester using one of the methods described previously, such as reaction with potassium thioacetate (B1230152) or via the thiourea route.

Hydrolysis: Finally, the ester and the thioester (if formed) are hydrolyzed simultaneously under basic conditions, followed by acidification to yield the desired this compound.

This multi-step process can offer higher yields and purer products by minimizing undesirable side reactions.

Functionalization and Chemical Modification of this compound

The dual functionality of this compound allows for a wide range of chemical modifications at either the carboxylic acid or the thiol terminus. These modifications are essential for applications such as biosensor development, nanoparticle functionalization, and molecular electronics.

Carboxylic Acid Terminal Group Derivatization (e.g., Amide Bond Formation)

The carboxylic acid group is readily derivatized, with amide bond formation being one of the most common and important transformations. nih.govlibretexts.org This reaction allows for the coupling of this compound to proteins, peptides, or other amine-containing molecules. The reaction typically requires the activation of the carboxylic acid. nih.govgoogle.com

Common methods for amide bond formation include:

Carbodiimide Coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxylic acid. The activated species then reacts with a primary or secondary amine to form the amide bond. Often, an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) is included to improve efficiency and reduce side reactions. mdpi.com

Conversion to Acid Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts readily with amines to form amides. This method is highly effective but less compatible with sensitive functional groups.

To prevent the thiol group from interfering with the coupling reaction (e.g., by reacting with the activated carboxylate), it is often necessary to protect it first, as detailed in the next section.

Thiol Group Protection and Deprotection Strategies

The thiol group is highly nucleophilic and susceptible to oxidation, which can lead to the formation of disulfides (-S-S-). sigmaaldrich.com To perform selective chemistry on the carboxylic acid terminus or to facilitate purification and storage, the thiol group is often protected. sigmaaldrich.comd-nb.info

Several protecting groups are suitable for thiols. The choice depends on the stability required and the conditions needed for its subsequent removal. researchgate.net

| Protecting Group | Protection Reagent | Deprotection Conditions | Notes |

| Thioacetate | Acetic anhydride (B1165640) or Acetyl chloride | Basic hydrolysis (e.g., NaOH, NH₄OH) or Acidic hydrolysis. sigmaaldrich.comacs.org | The thioacetate group is a common and convenient form of protection. ucdavis.edu It is relatively stable but can be cleaved under mild hydrolytic conditions. |

| Trityl (Trt) | Trityl chloride (TrCl) | Acidic conditions (e.g., trifluoroacetic acid, TFA). acs.org | Provides robust protection that is stable to basic and nucleophilic conditions. The bulkiness of the trityl group can be advantageous. |

| Disulfide | Oxidation (e.g., air, I₂, DMSO) | Reduction (e.g., dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP)). d-nb.info | The molecule can be protected by forming a symmetrical disulfide with another molecule. This is a common state for the molecule during storage. |

| 3,4-Dimethoxybenzyl (DMB) | 3,4-Dimethoxybenzyl chloride | Trifluoroacetic acid (TFA), often at elevated temperatures. sciopen.com | This group can enhance the solubility of the protected molecule and is cleaved during monolayer formation on surfaces. sciopen.com |

The ability to selectively protect and deprotect the thiol group is fundamental to the advanced applications of this compound, enabling complex, multi-step surface functionalization schemes. nih.gov

Integration into Advanced Polymer Architectures and Copolymers

This compound is a bifunctional molecule, possessing a terminal thiol (-SH) group and a terminal carboxylic acid (-COOH) group on a long C18 aliphatic chain. This dual functionality makes it a valuable component in the design of sophisticated polymer architectures and copolymers. Its integration can be broadly categorized into two strategies: surface-initiated polymerization and post-polymerization functionalization.

The thiol group has a strong affinity for noble metal surfaces, such as gold, silver, and platinum, as well as for certain semiconductor surfaces like Gallium Arsenide (GaAs). researchgate.netresearchgate.net This property allows this compound to form highly ordered, self-assembled monolayers (SAMs) on these substrates. researchgate.netresearchgate.net These SAMs can serve as platforms for creating advanced polymer architectures. The exposed carboxylic acid termini of the SAM can be chemically modified to act as initiation sites for growing polymer chains directly from the surface, a technique known as "grafting-from". dokumen.pub This method allows for the creation of dense polymer brushes, where polymer chains are tethered at one end to the surface, leading to materials with tailored wettability, biocompatibility, and anti-fouling properties. google.comresearchgate.net

For instance, techniques like Atom Transfer Radical Polymerization (ATRP) can be initiated from surfaces functionalized with molecules analogous to this compound. dokumen.pub The carboxylic acid group can be reacted with a molecule containing both a hydroxyl group and an ATRP initiator, effectively converting the surface into a macroinitiator for controlled polymer growth. dokumen.pub

The thiol group is also highly reactive in "click chemistry" reactions, particularly thiol-ene reactions. google.com This allows this compound to be "clicked" onto polymers that have been synthesized with pendant alkene (C=C) groups. This post-polymerization modification is an efficient way to introduce the long, hydrophobic C18 chain and the reactive carboxylic acid group onto a pre-existing polymer backbone. This strategy is used to modify the surface properties of materials or to introduce specific functionalities for further reactions. google.com

The table below summarizes the integration of this compound into different polymer architectures.

| Polymer Architecture | Role of this compound | Resulting Properties/Applications |

| Polymer Brushes on Surfaces | Forms a Self-Assembled Monolayer (SAM) to act as a foundation for initiator attachment. | Controlled surface wettability, reduced friction, platforms for biosensors, anti-fouling surfaces. |

| Graft Copolymers | Used as a side chain via post-polymerization functionalization (e.g., thiol-ene click chemistry). | Modified bulk and surface properties, such as hydrophobicity and thermal stability. |

| Functionalized Nanoparticles | Acts as a surface ligand to stabilize nanoparticles and provide a functional handle (the -COOH group) for further derivatization. | Creates stable nanoparticle dispersions, enables targeted drug delivery, and facilitates use in nanocomposites. |

Principles of Green Chemistry in the Synthesis of this compound

The application of green chemistry principles to the synthesis of specialty chemicals like this compound is crucial for sustainable manufacturing. wikipedia.orgnih.gov Green chemistry focuses on designing processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.org While specific, detailed green syntheses for this compound are not widely published, its synthesis can be conceptualized through established green chemical reactions and starting materials.

A key principle of green chemistry is the use of renewable feedstocks. rsc.org this compound is structurally related to oleic acid, a C18 fatty acid abundant in many vegetable oils and animal fats. A potential green synthetic pathway could therefore start from oleic acid or its esters, which are renewable resources.

The conversion would involve the addition of a thiol group across the C=C double bond of the oleic acid backbone. Traditional methods for such transformations can involve harsh reagents and solvents. A greener approach would utilize catalytic methods that proceed under mild conditions with high atom economy. For example, the anti-Markovnikov hydrothiolation of the alkene in oleic acid with a suitable thiolating agent (like thioacetic acid followed by hydrolysis) can often be initiated by light (photocatalysis) or a radical initiator, avoiding the need for stoichiometric toxic reagents.

Other green chemistry principles applicable to its synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents like chloroform (B151607) or acetonitrile (B52724) with more benign alternatives such as water, ethanol (B145695), or specialized green solvents like deep eutectic solvents (DESs) can significantly reduce the environmental impact of the process. researchgate.netresearchgate.netmdpi.com

Catalysis: Employing catalytic (as opposed to stoichiometric) reagents minimizes waste. ucl.ac.uk For instance, the esterification of the carboxylic acid, if needed, can be achieved using solid acid catalysts that are easily recoverable and reusable.

Energy Efficiency: Designing synthetic routes that can be performed at ambient temperature and pressure reduces energy consumption. acs.org Photochemical reactions are an example of this.

Waste Prevention: Designing syntheses where the byproducts are benign (like water) or can be recycled is a core tenet. wikipedia.org

The following table provides a hypothetical comparison between a traditional and a green synthetic approach to a long-chain mercapto-acid.

| Synthesis Step | Traditional Approach | Green Chemistry Approach | Green Principle Applied |

| Starting Material | Petroleum-based long-chain haloalkane | Oleic acid from vegetable oil | Use of Renewable Feedstocks |

| Thiolation | Reaction with sodium hydrosulfide (B80085) in a polar aprotic solvent (e.g., DMF). | Photocatalytic anti-Markovnikov addition of thioacetic acid followed by hydrolysis. | Atom Economy, Energy Efficiency, Safer Reagents |

| Solvent | Dimethylformamide (DMF), Chloroform | Water, Ethanol, or Deep Eutectic Solvents | Use of Safer Solvents |

| Byproducts | Inorganic salts, hazardous solvent waste | Water, recyclable catalyst | Waste Prevention |

By embracing these principles, the synthesis of this compound can be aligned with the goals of sustainable chemistry, reducing its environmental footprint while maintaining its utility in advanced materials science.

Integration of 18 Mercaptooctadecanoic Acid in Nanomaterials Science

Functionalization of Metallic Nanoparticles with 18-Mercaptooctadecanoic Acid Derivatives

The strong affinity of the thiol group for noble metals has led to the extensive use of mercaptoalkanoic acids, including 18-MODA, in the surface modification of metallic nanoparticles. This functionalization is crucial for imparting stability, controlling interparticle interactions, and introducing new functionalities to the nanoparticle surface.

Gold nanoparticles (AuNPs) are widely studied for their unique optical and electronic properties. However, as-synthesized AuNPs often have weakly bound capping agents, such as citrate, which can be readily displaced by molecules with a stronger affinity for gold, like thiols. The process of replacing these native ligands with 18-MODA is known as ligand exchange. This exchange is driven by the formation of a strong gold-sulfur (Au-S) bond, resulting in a self-assembled monolayer (SAM) of 18-MODA on the nanoparticle surface.

The long alkyl chain of 18-MODA plays a crucial role in the stabilization of AuNPs. The van der Waals interactions between the adjacent alkyl chains of the SAM create a dense, protective layer around the gold core. This layer provides steric hindrance, preventing the nanoparticles from aggregating and precipitating out of solution, thus ensuring their colloidal stability. The terminal carboxylic acid groups of the 18-MODA molecules on the surface of the AuNPs can be deprotonated to form carboxylates, which can lead to electrostatic repulsion between the nanoparticles, further enhancing their stability in solution.

| Parameter | Description |

| Ligand Exchange Driving Force | Formation of a strong Au-S covalent bond. |

| Stabilization Mechanism | Steric hindrance from the long alkyl chains and electrostatic repulsion from the terminal carboxylate groups. |

| Resulting Surface | A self-assembled monolayer (SAM) of 18-MODA with outward-facing carboxylic acid groups. |

Similar to gold, silver nanoparticles (AgNPs) also exhibit a strong affinity for thiol groups, making 18-MODA an effective ligand for their stabilization and functionalization. The synthesis of AgNPs often involves the use of reducing agents and stabilizing agents to control their size and prevent aggregation. Carboxylic acids have been successfully used as capping agents in the synthesis of AgNPs, where the carboxylate group interacts with the silver surface. mdpi.comnih.gov The subsequent or simultaneous introduction of 18-MODA can lead to a more robust stabilization through the formation of Ag-S bonds.

The 18-carbon chain of 18-MODA provides a significant steric barrier, which is essential for preventing the agglomeration of AgNPs, a common issue that can alter their desired properties. nih.gov The carboxylic acid terminus of 18-MODA on the surface of AgNPs offers a reactive site for further chemical modifications, allowing for the attachment of biomolecules, polymers, or other functional moieties. This functionalization is critical for tailoring the properties of AgNPs for specific applications. Research on shorter-chain mercaptocarboxylic acids, such as 11-mercaptoundecanoic acid, has demonstrated their effectiveness in improving the biological activities of AgNPs, suggesting similar potential for 18-MODA. nih.gov

Core-shell nanoparticles, which consist of a core material encapsulated by a shell of a different material, offer a versatile platform for combining the properties of different materials into a single nanostructure. 18-MODA can be instrumental in the synthesis of such nanostructures, particularly in the formation of a silica (B1680970) shell around a metallic core (e.g., Au@SiO2 or Ag@SiO2).

A significant challenge in coating metallic nanoparticles with silica is the poor affinity between the metal surface and silica precursors. Mercaptoalkanoic acids, such as 11-mercaptoundecanoic acid, have been successfully employed as linker molecules to bridge this gap. rsc.orgresearchgate.net The thiol group of the acid binds strongly to the metal core, while the carboxylic acid group at the other end provides a hydrophilic surface that facilitates the hydrolysis and condensation of silica precursors, such as tetraethyl orthosilicate (B98303) (TEOS). This process, known as the Stöber method, allows for the growth of a uniform and continuous silica shell around the metallic core. rsc.org Given its similar bifunctional nature, 18-MODA can be expected to perform a similar role in directing the formation of silica shells on metallic nanoparticles. The long alkyl chain of 18-MODA may also influence the packing and density of the resulting silica shell.

| Core Material | Shell Material | Role of this compound |

| Gold (Au) | Silica (SiO2) | Acts as a linker molecule, promoting adhesion of the silica shell to the gold core. |

| Silver (Ag) | Silica (SiO2) | Facilitates the formation of a uniform silica coating by modifying the surface chemistry of the silver core. |

Semiconductor Quantum Dot Surface Modification using Mercaptooctadecanoic Acid Derivatives

Semiconductor quantum dots (QDs) are nanocrystals that exhibit quantum mechanical properties and have size-tunable fluorescence. Their surface chemistry is critical to their optical properties and stability. Long-chain thiol-containing molecules like 18-MODA are effective ligands for modifying the surface of QDs.

The surface of as-synthesized QDs often contains defects or "dangling bonds" that can act as trap states for charge carriers (electrons and holes). These trap states provide non-radiative recombination pathways, which quench the fluorescence of the QDs and reduce their quantum yield (QY). Ligand passivation is the process of capping the QD surface with molecules that bind to these defect sites and eliminate the trap states.

| Parameter | Effect of 18-MODA Passivation |

| Quantum Yield | Increased due to the elimination of surface trap states. |

| Photostability | Enhanced by the protective barrier of the long alkyl chains. |

| Colloidal Stability | Improved through steric hindrance provided by the ligand shell. |

The functionalization of QD surfaces with 18-MODA not only improves their intrinsic properties but also provides a platform for the construction of more complex hybrid nanostructures. The terminal carboxylic acid group of 18-MODA serves as a versatile chemical handle for further surface engineering.

This carboxylic acid group can be used to covalently link the QDs to other nanomaterials, such as metallic nanoparticles, or to biological molecules like proteins and DNA. atomfair.comatomfair.com For instance, the carboxylic acid can be activated to form an amide bond with an amine-functionalized molecule. This ability to create hybrid structures is crucial for developing advanced materials with combined or enhanced functionalities. For example, coupling QDs with plasmonic gold nanoparticles can lead to interesting photophysical phenomena, such as fluorescence resonance energy transfer (FRET) or plasmon-enhanced fluorescence. rsc.org The long alkyl chain of 18-MODA can also facilitate the self-assembly of QDs into ordered structures, driven by hydrophobic interactions. mdpi.comnih.gov

Magnetic Nanoparticle Surface Coating with this compound

The surface functionalization of magnetic nanoparticles (MNPs), such as those made from iron oxides (e.g., magnetite, Fe₃O₄), is a critical step that dictates their behavior in various environments and applications. rsc.orgmdpi.com this compound is a bifunctional ligand ideally suited for this purpose. Its structure features a long 18-carbon aliphatic chain, which imparts hydrophobicity and provides steric hindrance. At one end of this chain is a thiol (-SH) group, which serves as a robust anchor to the nanoparticle surface, and at the other end is a carboxylic acid (-COOH) group, which can be used for further chemical modifications.

The coating process typically involves a ligand exchange reaction. MNPs are often synthesized in the presence of capping agents like oleic acid or oleylamine (B85491) to control their size and prevent aggregation. nih.govsid.irresearchgate.net To apply this compound, these initial ligands are displaced. The thiol group of this compound exhibits a strong affinity for the metal atoms on the surface of magnetic nanoparticles, forming a stable covalent-like bond that anchors the molecule securely to the nanoparticle core. nih.gov This process effectively creates a core-shell structure where the magnetic core is encapsulated by a well-defined organic monolayer. researchgate.net

A primary challenge in the application of nanoparticles is their inherent tendency to agglomerate due to strong van der Waals forces. nih.gov Surface coating with this compound directly addresses this issue by providing steric stabilization. sid.ir The long, 18-carbon alkyl chains of the acid molecules extend from the nanoparticle surface, creating a dense organic layer. When two such coated nanoparticles approach each other, these hydrocarbon chains interpenetrate, leading to a repulsive force that prevents the cores from making direct contact and aggregating. nih.gov This mechanism is crucial for maintaining the nanoparticles as discrete, individual units within a colloidal suspension.

The long aliphatic chain also fundamentally alters the surface chemistry of the nanoparticles, rendering them hydrophobic. This allows for excellent dispersibility in non-aqueous, non-polar solvents such as hexane (B92381) or toluene, which is a critical requirement for many applications in catalysis, data storage, and composite materials. nih.gov The quality of the dispersion is often superior to that achieved with shorter-chain ligands due to the more effective steric barrier provided by the longer C18 chain.

The true versatility of this compound as a coating agent lies in its bifunctional nature. While the thiol group anchors the molecule to the nanoparticle, the terminal carboxylic acid group remains exposed on the outer surface of the coating layer, ready for subsequent chemical reactions. nih.gov This exposed functional group is a gateway for covalently attaching a wide array of other molecules, transforming the simple magnetic nanoparticle into a multifunctional platform.

For biomedical applications, this allows for the conjugation of targeting ligands such as antibodies or folic acid, enabling the nanoparticles to selectively bind to specific cells, like cancer cells. nih.govnih.gov It also permits the attachment of therapeutic agents for targeted drug delivery or fluorescent dyes for bioimaging. nih.gov In materials science, the carboxylic acid group can be used to link the nanoparticles into polymer matrices, creating advanced magnetic composites with tailored mechanical and magnetic properties. This ability to further functionalize the nanoparticle surface is essential for the development of sophisticated, application-specific magnetic materials.

Colloidal Stability and Dispersion Control through Mercaptooctadecanoic Acid Ligands

Colloidal stability refers to the ability of particles in a dispersion to resist aggregation and remain evenly distributed over time. acs.org Ligands such as this compound are instrumental in achieving long-term colloidal stability for magnetic nanoparticles. The stability of such a system is governed by a balance of attractive and repulsive forces between particles. researchgate.net

The primary contribution of this compound to colloidal stability in non-polar media is steric repulsion. nih.gov The dense brush-like layer of 18-carbon chains creates a physical barrier that overcomes the inherent magnetic and van der Waals attractions between the nanoparticle cores. The effectiveness of this steric stabilization depends on the length of the alkyl chain and the grafting density of the ligand on the nanoparticle surface. The 18-carbon chain of this compound is sufficiently long to provide a robust repulsive barrier, ensuring the formation of stable colloidal suspensions. nih.gov This control over dispersion is critical, as properties like magnetic resonance imaging (MRI) contrast and catalytic activity are highly dependent on the nanoparticles remaining monodispersed. nih.gov

The table below summarizes the influence of long-chain fatty acid coatings, analogous to this compound, on the properties of magnetic nanoparticles.

| Property | Uncoated Nanoparticles | Nanoparticles Coated with Long-Chain Ligand |

| Dispersibility in Non-Polar Solvents | Poor, rapid aggregation | Excellent, forms stable colloidal suspension |

| Primary Stabilization Mechanism | Electrostatic (if charged) | Steric Repulsion |

| Tendency to Agglomerate | High | Low |

| Hydrodynamic Size | Variable (due to aggregation) | Increased and well-defined |

| Surface Chemistry | Hydrophilic/Reactive | Hydrophobic/Passivated |

This table illustrates the general effects of long-chain capping agents, such as oleic acid or this compound, on nanoparticle properties based on established principles. nih.govacs.org

Directed Assembly and Organization of Nanoparticles using this compound Linkers

Beyond stabilizing individual nanoparticles, surface ligands can be used to direct their assembly into highly ordered, large-scale structures known as superlattices. nih.govnih.gov This bottom-up fabrication approach is a powerful tool for creating novel materials with unique collective properties that arise from the periodic arrangement of the nanoparticle building blocks. researchgate.net this compound, with its defined length and functional end groups, can act as a precise linker in this process.

In a typical directed assembly process, the thiol end of the molecule binds to the magnetic nanoparticle. researchgate.net The terminal carboxylic acid groups of the bound ligands can then participate in inter-particle interactions, such as hydrogen bonding, or can be chemically linked to bridge neighboring particles. By carefully controlling factors like solvent evaporation, temperature, or the introduction of a linking agent, the nanoparticles can be induced to self-organize into one-, two-, or three-dimensional arrays. nih.govnih.gov

The length of the this compound molecule plays a crucial role in determining the spacing between the nanoparticles in the resulting superlattice. This inter-particle distance is a critical parameter that governs the magnetic and electronic coupling between adjacent nanoparticles, thereby influencing the macroscopic properties of the final assembled material. Research on similar systems, such as FePt nanoparticles capped with 11-mercaptoundecanoic acid, has demonstrated the formation of highly ordered hexagonal arrays, highlighting the efficacy of mercaptoalkanoic acids in mediating this type of controlled organization. researchgate.net

Applications of 18 Mercaptooctadecanoic Acid in Advanced Functional Systems

Molecular Electronics and Nanodevices

The use of single molecules as active components in electronic circuits represents the ultimate goal of miniaturization. 18-Mercaptooctadecanoic acid and similar long-chain alkanethiols are pivotal in this field, enabling the fabrication and study of molecular-scale electronic devices.

Fabrication of Molecular Junctions and Wires Utilizing SAMs

The creation of reliable molecular junctions is a primary challenge in molecular electronics. A common and effective method involves forming a SAM of this compound on a conductive substrate, typically a smooth or template-stripped gold or silver surface, which acts as the bottom electrode. harvard.edu The thiol groups of the molecules chemisorb onto the metal, creating a highly organized, insulating monolayer.

To complete the junction, a top electrode is required. Traditional vapor deposition of metal can damage the delicate molecular layer. A widely used non-invasive technique employs a liquid-metal top-electrode, often a eutectic gallium-indium alloy (EGaIn), which can be stabilized in microchannels. harvard.edu This method produces a high yield of functional junctions, allowing for statistically significant measurements of their electronic properties. harvard.edu These SAM-based tunneling junctions provide a robust platform to investigate charge transport through molecules. harvard.edu

Field-Effect Transistors and Memory Devices with Mercaptoalkanoic Acid Components

In organic field-effect transistors (OFETs), SAMs formed from mercaptoalkanoic acids can play several crucial roles. rsc.org They can be used to modify the surface of the gate dielectric or the source-drain electrodes. This surface functionalization can improve the ordering of the organic semiconductor layer deposited on top, reduce charge trapping at the interface, and tune the work function of the electrodes to facilitate more efficient charge injection. mdpi.comnih.gov

Furthermore, SAMs are integral to the development of molecular memory devices. In one architecture, a SAM can act as the charge storage layer in a floating-gate transistor. rsc.org By integrating nanoparticles or redox-active molecules that can be charged and discharged, the SAM can store information. For instance, plasmonic nanoparticles have been used to fabricate the floating gate of FET memory devices, where the SAM provides the necessary insulating barrier and structural framework. rsc.org The ability of mercaptoalkanoic acid SAMs to form well-defined, pinhole-free insulating layers is critical for the performance and reliability of these advanced electronic components.

Sensor and Biosensor Platform Development (Methodological and Material Aspects)

The terminal carboxylic acid group of this compound makes it an ideal candidate for creating functionalized surfaces for sensors and biosensors. The -COOH group provides a convenient point of attachment for biorecognition elements like antibodies, enzymes, or DNA through stable amide bond formation.

Surface Plasmon Resonance (SPR) Sensor Surface Engineering

Surface Plasmon Resonance (SPR) is a highly sensitive, label-free optical technique for monitoring molecular interactions in real-time. mdpi.commdpi.com The performance of an SPR biosensor is critically dependent on the quality of its sensor chip surface. This compound is used to create matrix-free, carboxylated sensor surfaces on gold films.

The engineering process involves several key steps:

SAM Formation: A bare gold SPR chip is cleaned and then immersed in a solution of this compound, leading to the spontaneous formation of a dense, well-ordered SAM.

Surface Activation: The terminal carboxylic acid groups of the SAM are activated using a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). This reaction converts the carboxyl groups into highly reactive NHS esters. nih.govsofchip.com

Ligand Immobilization: The sensor chip is then exposed to a solution containing the desired biorecognition molecule (e.g., an antibody or protein), which has primary amine groups (-NH2). These amines react with the NHS esters on the surface to form stable covalent amide bonds, effectively tethering the biomolecule to the sensor surface. nih.gov

This method creates a densely functionalized surface that shows a high signal-to-noise ratio and makes the immobilized ligands highly available for binding to their target analytes. nih.gov Studies using the similar 16-mercaptohexadecanoic acid (MHDA) have demonstrated that such SAM-based surfaces compare favorably with commercially available sensor chips, including those with complex dextran (B179266) matrices. nih.gov

| Characterization Technique | Finding for MHDA SAM on Gold |

|---|---|

| Infrared Reflection Absorption Spectroscopy (IRRAS) | Confirmed the presence of an organized monolayer with characteristic C-H and C=O stretching bands. |

| X-ray Photoelectron Spectroscopy (XPS) | Verified the chemical composition, showing signals for S 2p, C 1s, and O 1s consistent with the MHDA molecule. |

| Atomic Force Microscopy (AFM) | Revealed a smooth and uniform surface morphology, indicative of a well-formed SAM. |

| SPR with Bovine Serum Albumin (BSA) | Demonstrated efficient immobilization and high binding capacity for protein interactions. |

Quartz Crystal Microbalance (QCM) Applications with Functionalized Surfaces

A Quartz Crystal Microbalance (QCM) is an acoustic sensor that measures mass changes on its surface with nanogram sensitivity by monitoring changes in the resonance frequency of a piezoelectric quartz crystal. When combined with dissipation monitoring (QCM-D), it also provides information about the viscoelastic properties of the adsorbed layer.

Similar to SPR, the surface of a QCM crystal (typically coated with gold) can be functionalized with a SAM of this compound. The same EDC/NHS coupling chemistry can then be used to immobilize biomolecules. This functionalized surface allows QCM to be used for a wide range of applications:

Immunosensing: By immobilizing antibodies, the QCM can detect the binding of specific antigens by measuring the increase in mass as the antigen binds to the surface. researchgate.net

DNA Hybridization: Single-stranded DNA probes can be attached to the surface to detect complementary DNA sequences.

Protein Adsorption Studies: QCM-D is used to study the adsorption kinetics and conformational changes of proteins as they interact with the functionalized surface.

Cell Adhesion Monitoring: The adhesion and spreading of cells on surfaces modified with extracellular matrix proteins can be monitored in real-time.

The long alkyl chain of this compound ensures the formation of a robust and well-defined monolayer, which serves as a stable and reproducible platform for these sensitive measurements.

Electrochemical Sensor Surface Modification for Analyte Recognition

This compound (18-MODA) is a pivotal compound in the fabrication of highly sensitive and selective electrochemical sensors. Its utility stems from its ability to form well-ordered and densely packed self-assembled monolayers (SAMs) on gold electrode surfaces. The thiol (-SH) group at one end of the 18-MODA molecule exhibits a strong affinity for gold, leading to the spontaneous formation of a stable Au-S bond. This process results in a robust and reproducible modification of the electrode surface.

The long alkyl chain of 18-MODA contributes to the formation of a tightly packed monolayer, which acts as a barrier to unwanted electrochemical reactions from interfering species in the sample matrix. At the other end of the molecule, the terminal carboxylic acid (-COOH) group provides a versatile handle for the covalent attachment of specific recognition elements, such as enzymes, antibodies, or nucleic acids.

The modification process typically involves the immersion of a clean gold electrode into a dilute solution of 18-MODA in a suitable solvent, such as ethanol (B145695). The SAM formation is a self-limiting process that results in a monolayer coverage. The terminal carboxylic acid groups can then be activated, commonly using a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS), to form an active NHS ester. This ester readily reacts with primary amine groups present in biomolecules, leading to their stable immobilization on the electrode surface.

This surface modification strategy allows for the precise control over the orientation and density of the immobilized bioreceptors, which is crucial for optimal sensor performance. The modified electrode can then be used for the specific detection of a target analyte through various electrochemical techniques, such as cyclic voltammetry, differential pulse voltammetry, or electrochemical impedance spectroscopy. The binding of the analyte to the immobilized receptor molecule induces a measurable change in the electrochemical signal, which can be correlated to the analyte's concentration.

Immobilization Strategies for Receptor Molecules on this compound Scaffolds

The carboxylic acid terminus of this compound (18-MODA) self-assembled monolayers (SAMs) provides a versatile platform for the covalent immobilization of a wide array of receptor molecules. The most prevalent strategy for attaching biomolecules, such as proteins, enzymes, and antibodies, is through the formation of stable amide bonds.

This process typically involves a two-step activation of the carboxylic acid groups. First, the carboxyl groups are reacted with a carbodiimide, most commonly N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), to form a highly reactive O-acylisourea intermediate. However, this intermediate is susceptible to hydrolysis. To enhance the efficiency and stability of the coupling reaction, N-hydroxysuccinimide (NHS) is often used in conjunction with EDC. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester.

This NHS ester is then reactive towards primary amine groups (-NH2) found in the lysine (B10760008) residues of proteins and other amine-functionalized molecules. The reaction results in the formation of a stable amide linkage, covalently attaching the receptor molecule to the 18-MODA scaffold. The remaining unreacted NHS esters can be deactivated or "blocked" by treatment with a small amine-containing molecule, such as ethanolamine, to prevent non-specific binding in subsequent steps.

Alternative immobilization strategies can also be employed depending on the nature of the receptor molecule. For instance, if the receptor molecule possesses a thiol group, a disulfide linkage can be formed with the 18-MODA SAM through various chemical reactions. Another approach involves the use of linker molecules that can bind to the carboxylic acid group of 18-MODA at one end and present a different functional group at the other end for reaction with the receptor molecule.

The choice of immobilization strategy is crucial as it can significantly impact the orientation, conformation, and ultimately, the biological activity of the immobilized receptor. A well-designed immobilization protocol ensures that the active sites of the receptor molecules are accessible to the target analyte, thereby maximizing the sensitivity and specificity of the biosensor.

Antifouling and Bio-Interface Engineering (Material Science Focus)

Surface Resistance to Non-Specific Adsorption of Biomolecules

A significant challenge in the development of biosensors and implantable materials is the non-specific adsorption (NSA) of biomolecules, particularly proteins, onto the material surface. This phenomenon, often referred to as biofouling, can lead to false signals in biosensors and adverse biological responses to medical implants. Self-assembled monolayers (SAMs) of this compound (18-MODA) can be engineered to resist the non-specific adsorption of biomolecules.

The resistance to NSA is influenced by several factors, including the packing density, thickness, and terminal functionality of the SAM. A well-ordered and densely packed 18-MODA SAM creates a physical barrier that prevents proteins from directly interacting with the underlying substrate. The long alkyl chain of 18-MODA contributes to the formation of a highly organized and stable monolayer.

Furthermore, the terminal carboxylic acid groups of the 18-MODA SAM can be further modified to enhance its antifouling properties. One common approach is to couple polyethylene (B3416737) glycol (PEG) chains to the carboxylic acid groups. PEG is a hydrophilic and biocompatible polymer that is known for its excellent protein-repellent properties. The PEG layer creates a steric barrier and a hydration layer on the surface, which effectively prevents the close approach and adsorption of proteins.

The effectiveness of an antifouling surface is often evaluated by exposing it to complex biological fluids, such as blood serum or plasma, and then quantifying the amount of adsorbed protein. Techniques like quartz crystal microbalance (QCM), surface plasmon resonance (SPR), and atomic force microscopy (AFM) are commonly used for this purpose. Research has shown that surfaces modified with well-formed SAMs of long-chain alkanethiols, followed by appropriate surface chemistry, can significantly reduce non-specific protein adsorption. nih.gov

Controlled Protein Adsorption and Patterning on Modified Surfaces

Beyond preventing non-specific adsorption, surfaces modified with this compound (18-MODA) can be utilized for the controlled adsorption and spatial patterning of proteins. nih.gov This capability is essential for a variety of applications, including the development of multi-analyte biosensors, tissue engineering scaffolds, and fundamental studies of cell-surface interactions.

Microcontact printing (µCP) is a widely used technique for creating patterned surfaces of 18-MODA SAMs. In this method, an elastomeric stamp with a defined pattern is "inked" with a solution of 18-MODA and then brought into contact with a gold substrate. The 18-MODA is transferred to the gold surface only in the regions of contact, creating a patterned SAM. The remaining bare gold areas can then be backfilled with a different thiol, often one that resists protein adsorption, such as a short-chain polyethylene glycol (PEG)-thiol.

The patterned regions of 18-MODA, with their terminal carboxylic acid groups, can then be selectively functionalized with proteins using the immobilization strategies described previously (e.g., EDC/NHS chemistry). This results in a surface with well-defined areas of immobilized proteins, surrounded by a protein-resistant background.

Another approach for controlled protein adsorption involves the use of external fields, such as electric fields, to direct the assembly of charged proteins onto specific regions of an 18-MODA modified surface. The surface charge of the 18-MODA SAM can be modulated by changing the pH of the surrounding solution, which in turn influences the electrostatic interactions with proteins.

These methods for controlled protein adsorption and patterning enable the creation of surfaces with precisely defined chemical and biological functionalities at the micro- and nanoscale.

Creation of Defined Microenvironments for In Vitro Biological Studies

The ability to pattern surfaces with specific biomolecules using this compound (18-MODA) as a foundational layer allows for the creation of defined microenvironments for in vitro biological studies. These engineered surfaces serve as powerful tools for investigating fundamental cellular processes, such as cell adhesion, migration, proliferation, and differentiation, in a controlled and reproducible manner.

By creating patterns of cell-adhesive proteins or peptides on a non-adhesive background, researchers can control the spatial arrangement of cells. For example, patterns of fibronectin or laminin, immobilized on 18-MODA regions, can be used to guide the attachment and spreading of cells in specific geometries, such as lines, squares, or circles. The surrounding non-fouling regions, often created using polyethylene glycol (PEG) derivatives, prevent cells from adhering outside the patterned areas.

This control over cell positioning and shape allows for the systematic study of how the microenvironment influences cell behavior. For instance, by varying the size and shape of the adhesive patterns, one can investigate the role of cell spreading and cytoskeletal tension in regulating cell fate decisions.

Furthermore, these patterned surfaces can be used to create co-cultures of different cell types in a spatially organized manner, mimicking the complex architecture of tissues. This is particularly valuable for studying cell-cell interactions and the role of the extracellular matrix in tissue development and disease.

The versatility of 18-MODA-based surface chemistry also allows for the creation of gradients of immobilized signaling molecules. Such gradients can be used to study chemotaxis, the directed migration of cells in response to a chemical stimulus. By creating a concentration gradient of a growth factor or chemokine on the surface, researchers can observe and quantify the migratory response of cells.

Tribological Applications and Lubrication in Nanoscale Systems

Self-assembled monolayers (SAMs) of this compound (18-MODA) have garnered significant interest for their potential applications in nanotribology, the study of friction, wear, and lubrication at the nanoscale. researchgate.net These ultrathin organic films can act as effective boundary lubricants for microelectromechanical systems (MEMS) and other nanoscale devices where traditional liquid lubricants are not feasible. nih.gov

The tribological properties of 18-MODA SAMs are largely determined by their molecular structure, packing density, and the nature of their terminal functional groups. The long, saturated alkyl chains of 18-MODA molecules in a well-ordered SAM are oriented nearly perpendicular to the substrate surface. When two such surfaces are brought into contact, the interaction is primarily between the terminal carboxylic acid groups of the opposing monolayers.

The friction between surfaces coated with 18-MODA SAMs is significantly lower than that of the bare substrates. This reduction in friction is attributed to the ability of the SAMs to prevent direct contact between the underlying surfaces and to provide a low-shear interface. The van der Waals interactions between the interdigitating alkyl chains of the opposing monolayers are relatively weak, allowing for smooth sliding with minimal energy dissipation.

The wear resistance of 18-MODA SAMs is also a critical factor for their application as lubricants. The strong Au-S bond provides a robust attachment to the substrate, while the crystalline-like packing of the alkyl chains enhances the mechanical stability of the film. However, under high contact pressures or prolonged sliding, the SAMs can undergo wear through mechanisms such as molecular tilt, chain pull-out, and chemical degradation.

The terminal carboxylic acid group of 18-MODA can influence the tribological behavior, particularly in the presence of humidity. The hydrophilic nature of the carboxyl groups can lead to the adsorption of water molecules, which can act as a lubricant at low loads but may also increase adhesion and friction under certain conditions. nih.gov The tribological properties of SAMs are often characterized using atomic force microscopy (AFM) and friction force microscopy (FFM), which allow for precise measurements of friction and adhesion forces at the nanoscale.

| Parameter | Description | Typical Value/Observation |

| Coefficient of Friction | A dimensionless scalar value which describes the ratio of the force of friction between two bodies and the force pressing them together. | Significantly lower than bare gold substrates. The exact value depends on factors like load, sliding speed, and humidity. |

| Adhesion Force | The force of attraction between the AFM tip and the SAM-coated surface. | Influenced by the terminal -COOH group and the presence of adsorbed water molecules. |

| Wear Resistance | The ability of the SAM to resist material loss due to mechanical action. | Generally good due to the strong Au-S bond and well-ordered structure, but can be compromised at high loads. |

Table 1. Tribological Properties of this compound SAMs

Friction Reduction in Confined Spaces

Self-assembled monolayers (SAMs) of this compound (18-MPOA) serve as effective boundary lubricants, reducing friction at the nanoscale. The lubricating properties of such films are influenced by the terminal functional group and environmental conditions, particularly humidity. nih.gov The carboxylic acid (-COOH) head group of 18-MPOA makes the surface hydrophilic. Studies on analogous molecules, such as 16-mercaptohexadecanoic acid (MHA), using lateral force microscopy (LFM) have shown that the frictional properties of these hydrophilic SAMs are significantly affected by the presence of moisture. nih.gov In humid environments, the lateral force signal on MHA SAMs shows a notable decrease. nih.gov However, molecular dynamics simulations and experimental results suggest that friction is generally higher on hydrophilic SAMs compared to hydrophobic ones due to interactions like hydrogen bonding with the probe tip or water molecules. escholarship.org The ordered, crystalline-like structure of the long alkyl chains in the SAM creates a low-shear interface that helps to minimize frictional forces between sliding surfaces.

Wear Resistance Enhancement

The ability of an 18-MPOA self-assembled monolayer to enhance wear resistance is fundamentally linked to the robustness of the bond between the sulfur head group and the metallic substrate, typically gold. researchgate.net This strong chemisorption anchors the molecules to the surface, creating a durable organic thin film that can protect the underlying substrate from direct contact and wear during sliding. Microtribometer tests on similar carboxylic acid-terminated SAMs have shown that while wear can occur, the film provides significant protection. researchgate.net The initial sliding cycles may involve some molecular deformation or displacement, leading to an initial increase in the friction coefficient, but this is often followed by a steady-state period where the film continues to function effectively. researchgate.net Strategies to further improve the stability and wear resistance of alkanethiol SAMs include the design of molecules with multiple binding sites (multidentate thiols), which enhances their thermal and chemical stability through the chelate effect. uh.edu The densely packed alkyl chains also contribute to the mechanical stability of the film, resisting penetration and displacement by the opposing surface under load.

Corrosion Inhibition Mechanisms via SAM Formation

Protective Layer Formation on Metal Substrates

This compound spontaneously forms a dense, well-ordered self-assembled monolayer on metallic substrates like gold and copper. This process involves the strong covalent interaction between the thiol (-SH) group of the molecule and the metal surface, leading to the formation of a metal-thiolate bond. The long, 18-carbon alkyl chains of the molecules then align and pack closely together due to van der Waals interactions, creating a highly organized, crystalline-like film. This compact molecular layer acts as a physical barrier, isolating the metal substrate from the corrosive environment. The barrier properties of the SAM effectively block the transport of corrosive species, such as water, oxygen, and ions, to the metal surface, thereby inhibiting the electrochemical reactions that lead to corrosion.

Electrochemical Corrosion Studies of Modified Surfaces

The effectiveness of 18-MPOA SAMs as a corrosion barrier is quantified using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). researcher.lifejmaterenvironsci.com PDP studies measure the corrosion potential (Ecorr) and corrosion current density (icorr) of the modified surface. A shift in Ecorr and a significant reduction in icorr for the SAM-coated metal compared to the bare metal indicate effective corrosion inhibition. Such inhibitors are often identified as mixed-type, meaning they retard both the anodic (metal dissolution) and cathodic (oxidant reduction) reactions. researchgate.net

EIS is used to probe the resistive and capacitive properties of the surface. ekb.eg In a typical EIS experiment, a small amplitude AC signal is applied over a range of frequencies, and the impedance response is measured. jmaterenvironsci.com For a SAM-protected surface, the impedance spectra often show a significant increase in the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. researchgate.netekb.eg A higher Rct value signifies a more effective barrier to charge transfer at the metal-electrolyte interface. Concurrently, a decrease in the double-layer capacitance (Cdl) is observed, which is consistent with the formation of an insulating organic layer on the surface. researchgate.net

| Parameter | Technique | Significance in Corrosion Inhibition |

|---|---|---|

| Corrosion Potential (Ecorr) | Potentiodynamic Polarization | Indicates the thermodynamic tendency for corrosion. A shift to more positive (noble) potentials often suggests inhibition of the anodic reaction. |

| Corrosion Current Density (icorr) | Potentiodynamic Polarization | Directly related to the corrosion rate. A lower icorr value signifies a lower corrosion rate and more effective inhibition. |

| Charge Transfer Resistance (Rct) | Electrochemical Impedance Spectroscopy | Represents the resistance to the electrochemical corrosion reactions at the metal-electrolyte interface. A higher Rct value indicates better corrosion protection. researchgate.netekb.eg |

| Double Layer Capacitance (Cdl) | Electrochemical Impedance Spectroscopy | Relates to the capacitance of the electrochemical double layer. A decrease in Cdl suggests the displacement of water and ions by the adsorbed inhibitor molecules, indicating the formation of a protective film. researchgate.net |

Metal-Organic Framework (MOF) Thin Film Growth and Patterning

Substrate Functionalization for Directed MOF Assembly

Self-assembled monolayers of this compound are a powerful tool for controlling the growth and orientation of metal-organic framework (MOF) thin films on substrates. nih.gov The terminal carboxylic acid (-COOH) groups of the SAM act as nucleation sites, directing the assembly of the MOF's molecular building blocks. researchgate.net This surface chemistry allows for the layer-by-layer (LBL) or liquid-phase epitaxy (LPE) growth of highly oriented surface-attached MOFs (SURMOFs). researchgate.net

The terminal carboxylate groups can coordinate with the metal ions that form the secondary building units (SBUs) of the MOF, establishing a well-defined interface that templates the subsequent crystal growth. acs.org Research has demonstrated that the choice and packing density of the SAM's functional group can precisely control the crystallographic orientation of the resulting MOF film. nih.gov For example, studies using the analogous 16-mercaptohexadecanoic acid have shown that its carboxyl-terminated surface directs the growth of the MOF HKUST-1 with a (100) orientation. nih.gov Similarly, highly oriented growth in the acs.org direction was achieved for the MOF CAU-1 on carboxylic acid functionalized SAMs. researchgate.net This method also enables the creation of patterned MOF films; by patterning the SAM with -COOH and inert (e.g., -CF3 or -CH3) regions, MOF growth can be selectively confined to the carboxylate-terminated areas. nih.govacs.org

| MOF Type | SAM Molecule Used in Study | Substrate | Resulting MOF Orientation |

|---|---|---|---|

| HKUST-1 [Cu3(btc)2] | 16-Mercaptohexadecanoic Acid | Gold | (100) orientation nih.gov |

| MOF-5 [Zn4O(bdc)3] | 16-Mercaptohexadecanoic Acid | Gold (patterned) | Selective nucleation and growth on COOH-terminated areas acs.org |

| CAU-1 [Al4(OH)2(OCH3)4(H2N-bdc)3] | 16-Mercaptohexadecanoic Acid | Gold | Highly oriented growth in acs.org direction researchgate.net |

| [Zn2(adc)2(dabco)] | 4′-(mercaptomethyl)-terphenyl-4-carboxylic acid (MTCA) | Gold | (110) orientation nih.gov |

Advanced Analytical and Spectroscopic Methodologies for 18 Mercaptooctadecanoic Acid Research

High-Resolution Microscopy Techniques

High-resolution microscopy is indispensable for visualizing the structure and dynamic behavior of 18-mercaptooctadecanoic acid assemblies at the nanoscale. Techniques such as Atomic Force Microscopy (AFM), Scanning Tunneling Microscopy (STM), Transmission Electron Microscopy (TEM), and Scanning Electron Microscopy (SEM) offer complementary information on the topography, molecular arrangement, and larger-scale morphology of these systems.

In-situ Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) for Dynamic Processes

In-situ AFM and STM are powerful tools for observing the formation and evolution of this compound monolayers in real-time and in their native environment. These techniques allow researchers to monitor dynamic processes such as self-assembly, phase transitions, and molecular rearrangements on a substrate.

When this compound molecules self-assemble on a gold surface, for instance, STM can reveal the intricate packing of the alkyl chains and the ordering of the terminal carboxylic acid groups. Long-chain alkanethiols, including those with an 18-carbon backbone, typically form well-ordered domains on Au(111) surfaces. drexel.edu STM studies on similar long-chain alkanethiols, such as octadecanethiol, have shown the formation of a densely packed adlayer. nih.gov The initial stages of assembly involve the random adsorption of molecules, which then organize into uniform stripes. Over time, these stripes grow and coalesce, eventually forming a highly ordered monolayer. nih.gov

A common feature observed in STM images of such monolayers are vacancy islands, which are pit-like depressions with a depth corresponding to a single gold atom. acs.org These islands, along with domain boundaries, are often sites of preferential adsorption for other molecules. digitellinc.com For long-chain mercaptoalkanoic acids, the interplay between the strong sulfur-gold interaction and the van der Waals forces between the long alkyl chains dictates the final structure of the monolayer. Studies on mercaptoalkanoic acids with varying chain lengths have shown that longer chains, such as the C18 backbone of this compound, tend to promote the formation of discrete islands in multilayer assemblies due to stronger intermolecular interactions. nih.gov

The dynamic nature of these monolayers can also be probed by STM. For example, by increasing the tunneling current at a constant bias voltage, it is possible to induce reversible disorder in the arrangement of the alkanethiol molecules without displacing the sulfur head groups from the gold substrate. This allows for the study of the stability and robustness of the self-assembled structure.

Table 1: Common Observations in STM Analysis of Long-Chain Alkanethiol Monolayers

| Feature | Description |

|---|---|

| Ordered Domains | Regions of highly packed and oriented molecules. |

| Vacancy Islands | Depressions in the gold substrate, one atom deep, formed during monolayer assembly. |

| Domain Boundaries | Interfaces between ordered domains with different orientations. |

| Striped Phases | Intermediate structures observed during the initial stages of self-assembly. |

| c(4x2) Superlattice | A common packing arrangement observed for alkanethiols on Au(111). researchgate.net |

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Nanostructure Analysis

TEM and SEM are crucial for characterizing the morphology and structure of nanomaterials functionalized with this compound. When this compound is used to stabilize or functionalize nanoparticles, such as gold nanoparticles (AuNPs), TEM provides high-resolution images of the individual particles, allowing for the determination of their size, shape, and dispersity. nih.govamazonaws.com

For instance, in the synthesis of AuNPs functionalized with mercaptoalkanoic acids, TEM analysis can confirm the successful coating of the nanoparticles and provide information on their aggregation state. nih.govusask.ca The thickness of the organic layer around the nanoparticles can sometimes be visualized under high resolution, confirming the presence of the this compound monolayer.

Surface-Sensitive Spectroscopies

Surface-sensitive spectroscopies are essential for determining the chemical composition, molecular orientation, and bonding characteristics of this compound on surfaces. Techniques like Reflection-Absorption Infrared Spectroscopy (RAIRS), Surface-Enhanced Raman Scattering (SERS), and X-ray Photoelectron Spectroscopy (XPS) provide complementary molecular-level information.

Reflection-Absorption Infrared Spectroscopy (RAIRS)

RAIRS is a highly sensitive technique for studying the vibrational properties of thin molecular films on reflective surfaces, such as gold. By analyzing the absorption of infrared radiation, RAIRS can provide detailed information about the chemical structure and orientation of the adsorbed this compound molecules.

For a self-assembled monolayer of this compound on gold, the RAIRS spectrum would be dominated by the vibrational modes of the long alkyl chain. The positions of the symmetric (νs) and asymmetric (νas) methylene (B1212753) (CH2) stretching bands are particularly informative. In a well-ordered, crystalline-like monolayer, these bands are typically found at lower frequencies (around 2850 cm⁻¹ for νs(CH2) and 2918 cm⁻¹ for νas(CH2)) compared to a disordered, liquid-like state.

Studies on octadecanethiol (a close structural analog) monolayers provide a reference for the expected spectral features. The C-H stretching region in the RAIRS spectra of these monolayers shows characteristic peaks for the methyl (CH3) and methylene (CH2) groups.

Table 2: Typical RAIRS C-H Stretching Frequencies for a Well-Ordered Octadecanethiol Monolayer on Gold

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|

| Asymmetric CH3 stretch (νas(CH3)) | 2965 |

| Asymmetric CH2 stretch (νas(CH2)) | 2918 |

| Symmetric CH3 stretch (νs(CH3)) | 2878 |

The presence and orientation of the terminal carboxylic acid group of this compound can also be studied. The C=O stretching vibration, typically observed around 1700-1740 cm⁻¹, would be a key indicator. The intensity of this peak in p-polarized light can be used to deduce the average tilt angle of the carboxyl group with respect to the surface normal.

Surface-Enhanced Raman Scattering (SERS) for Molecular Fingerprinting

SERS is an ultrasensitive vibrational spectroscopy technique that can provide a unique "fingerprint" of molecules adsorbed on or near nanostructured metal surfaces, typically silver or gold. The enhancement of the Raman signal by several orders of magnitude allows for the detection of even single molecules.

For this compound, a SERS spectrum would reveal characteristic vibrational modes. The absence of the S-H stretching mode (around 2570 cm⁻¹) would indicate the formation of a thiolate bond with the metal surface. The C-S stretching mode (around 600-750 cm⁻¹) would confirm the attachment of the molecule to the substrate. Additionally, the various C-C and C-H vibrational modes of the long alkyl chain would be present, and their relative intensities and positions could provide information about the conformational order of the monolayer.

The terminal carboxylic acid group would also have characteristic SERS bands. For the protonated form (-COOH), a C=O stretching mode would be expected around 1700 cm⁻¹. If the group is deprotonated (-COO⁻), symmetric and asymmetric stretching modes would appear at approximately 1400 cm⁻¹ and 1550-1600 cm⁻¹, respectively. This sensitivity to the protonation state makes SERS a valuable tool for studying the acid-base properties of this compound monolayers. The enhancement is highly dependent on the morphology of the SERS substrate, with aggregates of silver or gold nanoparticles often providing the largest signal enhancements due to the creation of "hot spots." nih.govmdpi.commdpi.com

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

XPS is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. It is a surface-sensitive technique, typically probing the top 1-10 nm of a sample, making it ideal for the analysis of self-assembled monolayers.

An XPS analysis of an this compound monolayer on a gold substrate would provide the following information:

Elemental Composition: The presence of carbon, oxygen, sulfur, and the gold substrate would be confirmed.

Chemical State of Sulfur: The S 2p core level spectrum is particularly informative. The binding energy of the S 2p electrons can distinguish between unbound thiol (S-H) and sulfur bonded to gold (thiolate). For octadecanethiol on gold, two chemically different sulfur species are often observed, which are interpreted as thiolate and a disulfide. researchgate.net Ionizing radiation from the X-ray source can cause the breaking of S-Au bonds and the formation of disulfides. researchgate.net

Chemical State of Carbon and Oxygen: High-resolution spectra of the C 1s and O 1s regions would allow for the identification of the different chemical environments of these atoms. The C 1s spectrum can be deconvoluted into components corresponding to the alkyl chain (-CH2-), the carbon adjacent to the carboxyl group, and the carboxyl carbon (-COOH). The O 1s spectrum would show peaks characteristic of the hydroxyl and carbonyl oxygen atoms of the carboxylic acid group.

Monolayer Thickness and Orientation: By performing angle-resolved XPS (ARXPS), the thickness of the monolayer can be determined. For a dodecanethiol monolayer, a thickness of 1.6 nm has been measured, which, when compared to the theoretical chain length, suggests a molecular tilt angle of about 27° from the surface normal. thermofisher.com Similar analysis could be applied to this compound to determine its packing density and orientation.

Table 3: Expected XPS Core Level Binding Energies for this compound on Gold

| Element (Core Level) | Chemical Group | Approximate Binding Energy (eV) |

|---|---|---|

| Au 4f₇/₂ | Substrate | 84.0 |

| C 1s | -CH₂- (alkyl chain) | 285.0 |

| C 1s | -COOH | ~289.0 |

| O 1s | C=O and -OH | ~532-534 |

| S 2p₃/₂ | -S-Au (thiolate) | ~162.0 |

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Orientation and Bonding

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful technique for determining the orientation and bonding of molecules, such as this compound, on surfaces. This method relies on the absorption of polarized X-rays to excite core-level electrons to unoccupied molecular orbitals. The angular dependence of the resulting resonance intensities provides detailed information about the orientation of the molecule.

In a typical NEXAFS experiment involving this compound self-assembled monolayers (SAMs), the intensity of π* and σ* resonances are measured as a function of the incidence angle of the polarized X-ray beam. aps.org For molecules with specific functional groups, like the carboxylic acid head group and the thiol tail group in this compound, these resonances can be localized to specific bonds (e.g., C=O, C-C, C-S). By analyzing the polarization-dependent spectra, the average tilt angle of the molecular chain and the orientation of specific bonds relative to the substrate surface can be determined with high precision. aps.org

For instance, a strong angular dependence of the π* resonance associated with the carbonyl bond of the carboxylic acid group would indicate a well-ordered monolayer with a specific orientation of this functional group. Conversely, a lack of significant angular dependence might suggest a more disordered arrangement of the molecules on the surface. NEXAFS can also provide insights into the chemical bonding between the sulfur atom of the thiol group and the substrate, revealing information about the nature of the self-assembly process. researchgate.net

Sum Frequency Generation (SFG) Vibrational Spectroscopy for Interfacial Structure

Sum Frequency Generation (SFG) vibrational spectroscopy is an interface-specific technique that provides detailed information about the structure, orientation, and environment of molecules at interfaces. aps.orgmdpi.com This second-order nonlinear optical spectroscopy is particularly well-suited for studying buried interfaces, such as the interface between a self-assembled monolayer of this compound and a liquid or solid substrate. mdpi.com

SFG spectroscopy works by combining a fixed-frequency visible laser beam and a tunable infrared laser beam at the interface. cam.ac.uk When the infrared frequency matches a vibrational mode of the interfacial molecules, a sum frequency signal is resonantly enhanced. aps.org This provides a vibrational spectrum of the molecules specifically at the interface, without interference from the bulk phases. nih.gov

For this compound monolayers, SFG can be used to probe the vibrational modes of the alkyl chain (e.g., CH₂, CH₃ stretches) and the terminal carboxylic acid group (e.g., C=O stretch). The polarization dependence of the SFG signal can be analyzed to determine the average orientation of these different parts of the molecule. For example, the relative intensities of the symmetric and asymmetric CH₂ stretching modes can reveal the degree of conformational order (gauche vs. all-trans) within the alkyl chains. nih.gov

Furthermore, by analyzing the vibrational frequency and line shape of the C=O stretching mode of the carboxylic acid head group, information about the local chemical environment, such as hydrogen bonding interactions with adjacent molecules or the solvent, can be obtained. nih.gov Time-resolved SFG experiments can also provide insights into the dynamics of molecular motion and energy transfer at the interface. cam.ac.uk

Electrochemical Characterization Techniques

Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) for Interfacial Properties

Cyclic Voltammetry (CV) is a versatile electrochemical technique used to study the redox behavior of molecules and to characterize the properties of electrode surfaces. When applied to this compound self-assembled monolayers (SAMs) on a conductive substrate, CV can provide information about the packing density and defectiveness of the monolayer. The SAM can act as a barrier to electron transfer for redox species in the solution. A well-packed, defect-free monolayer will effectively block the redox probe from reaching the electrode surface, resulting in a significant reduction in the faradaic current compared to a bare electrode. researchgate.net The degree of this current suppression can be used to estimate the surface coverage and quality of the this compound SAM.

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for characterizing the electrical properties of interfaces. mtak.hunih.gov For an electrode modified with an this compound SAM, an EIS measurement can provide detailed information about the capacitance of the monolayer, the charge transfer resistance at the electrode-monolayer interface, and the resistance of the monolayer itself. researchgate.netmdpi.com By fitting the impedance data to an equivalent electrical circuit model, quantitative values for these parameters can be extracted. mdpi.comresearchgate.net For instance, a high charge transfer resistance and low capacitance are indicative of a well-ordered and insulating monolayer. mdpi.com EIS can also be used to study changes in the interfacial properties in response to external stimuli, such as changes in pH or the binding of biomolecules to the functionalized surface. researchgate.net

Chronoamperometry and Chronocoulometry Studies

Chronoamperometry involves stepping the potential of the working electrode and measuring the resulting current as a function of time. This technique can be used to study the kinetics of electron transfer through this compound SAMs. By analyzing the time-dependent current decay following a potential step, information about the rate of electron tunneling through the monolayer can be obtained. For a well-formed SAM, the current decay is typically governed by the slow diffusion of redox species through any pinholes or defects in the monolayer.

Chronocoulometry , a related technique, measures the total charge that passes as a function of time after a potential step. This method is particularly useful for determining the surface coverage of electroactive species adsorbed on the electrode surface. In the context of this compound SAMs, chronocoulometry can be employed to quantify the amount of a redox-active species that has been specifically bound to the carboxylic acid terminus of the monolayer. By integrating the charge over time, a precise measure of the surface concentration of the bound species can be determined.

Table 1: Electrochemical Techniques for this compound SAMs

| Technique | Information Obtained | Key Parameters |

|---|---|---|

| Cyclic Voltammetry (CV) | Monolayer packing density, defectiveness, electron transfer blocking | Peak current, peak separation |

| Electrochemical Impedance Spectroscopy (EIS) | Monolayer capacitance, charge transfer resistance, monolayer resistance | Nyquist plot, Bode plot, equivalent circuit parameters mdpi.com |

| Chronoamperometry | Electron transfer kinetics, diffusion through defects | Current vs. time decay |

| Chronocoulometry | Surface coverage of adsorbed species | Charge vs. time |

Mass Spectrometry for Structural Elucidation of Modified Derivatives